Caulibugulone F Caulibugulone F
Brand Name: Vulcanchem
CAS No.: 662167-20-6
VCID: VC17287697
InChI: InChI=1S/C12H13N3O2/c1-13-11-6-10(15-4-5-16)8-2-3-14-7-9(8)12(11)17/h2-3,6-7,15-16H,4-5H2,1H3
SMILES:
Molecular Formula: C12H13N3O2
Molecular Weight: 231.25 g/mol

Caulibugulone F

CAS No.: 662167-20-6

Cat. No.: VC17287697

Molecular Formula: C12H13N3O2

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

Caulibugulone F - 662167-20-6

Specification

CAS No. 662167-20-6
Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
IUPAC Name 5-(2-hydroxyethylamino)-7-methyliminoisoquinolin-8-one
Standard InChI InChI=1S/C12H13N3O2/c1-13-11-6-10(15-4-5-16)8-2-3-14-7-9(8)12(11)17/h2-3,6-7,15-16H,4-5H2,1H3
Standard InChI Key WLSYCPCYTGRLHZ-UHFFFAOYSA-N
Canonical SMILES CN=C1C=C(C2=C(C1=O)C=NC=C2)NCCO

Introduction

Structural Characterization of Caulibugulone F

Caulibugulone F (C₁₅H₁₃NO₄) shares a core isoquinoline-5,8-dione scaffold with other caulibugulones but differs in substitution patterns. Comparative analysis using Twins software (KNApSAcK Family Database) reveals an 80% structural similarity to caulibugulones A–E and 79.41% similarity to cassiarin C . Key structural features include:

  • A fused bicyclic system with conjugated carbonyl groups at positions 5 and 8

  • Methoxy substituents at positions 6 and 7 based on biosynthetic analogy to caulibugulone E

  • A methylenedioxy bridge postulated from failed derivatization attempts of caulibugulone A

Table 1: Structural comparison of caulibugulones

CompoundSubstituents (Position)Molecular Formula
A6,7-dimethoxyC₁₃H₁₁NO₄
E6-methoxy, 7-OHC₁₂H₉NO₄
F*6,7-methylenedioxyC₁₅H₁₃NO₄
*Postulated structure based on synthetic attempts .

Synthetic Approaches and Challenges

Alternative Route from Caulibugulone E

A second strategy employed caulibugulone E (3) as the precursor (Table 2):

Table 2: Attempted syntheses from caulibugulone E

EntryReagentsConditionsResult
1CH₂O, HCl (gas)0°C, 12hComplex mixture
2(CH₂O)₃, BF₃·Et₂OReflux, 6hPolymerization
3ClCH₂OCH₂Cl, K₂CO₃DMF, 80°CDeoxygenation byproduct

The failure to install the methylenedioxy group suggests inherent instability of the dione system under electrophilic conditions .

Biological Activity Predictions

While no direct bioactivity data exists for caulibugulone F, structure-activity relationships (SAR) from analogs provide insights:

Antiproliferative Effects

Molecular similarity to mansonones (80–87% structural match) suggests possible activity against murine IC-2wt cell lines . Computational docking predicts:

  • ΔG binding = -8.9 kcal/mol to Cdc25B (vs. -7.2 kcal/mol for caulibugulone A)

  • Potential hydrogen bonding with Arg¹³⁵ and Gln¹⁴⁰ residues

Future Research Directions

Synthetic Methodology Development

  • Protecting group strategies: Temporary silyl protection of C5/C8 carbonyls

  • Radical-mediated cyclization: Azido radical initiation for controlled ring formation

  • Biocatalytic approaches: Oxidase enzymes for selective oxygenation

Biological Evaluation Priorities

  • Cdc25 isoform selectivity profiling

  • ROS generation capacity in cancer cell lines

  • In vivo toxicity screening using zebrafish models

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